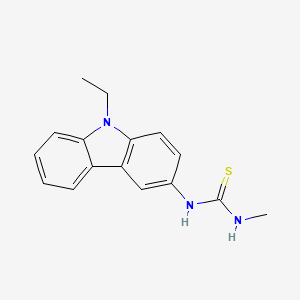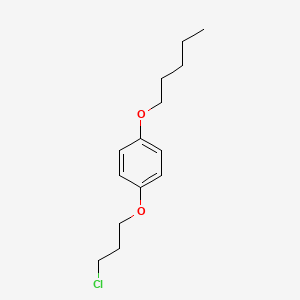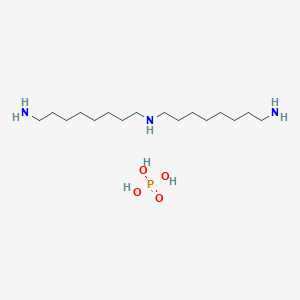
2-Chloro-5-(pentamethyldisilanyl)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(pentamethyldisilanyl)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound that belongs to the class of quinones. Quinones are known for their diverse chemical reactivity and biological activities. This compound is characterized by the presence of a chloro group and a pentamethyldisilanyl group attached to a cyclohexa-2,5-diene-1,4-dione core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 2-Chloro-5-(pentamethyldisilanyl)cyclohexa-2,5-diene-1,4-dione typically involves the chlorination of a precursor quinone compound. One common method is the chlorination of 2,5-dihydroxy-1,4-benzoquinone using chlorine gas or thionyl chloride under acidic conditions .
Analyse Des Réactions Chimiques
2-Chloro-5-(pentamethyldisilanyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Applications De Recherche Scientifique
2-Chloro-5-(pentamethyldisilanyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(pentamethyldisilanyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis or programmed cell death . The compound’s ability to generate ROS and its interaction with cellular proteins and DNA are key factors in its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Chloro-5-(pentamethyldisilanyl)cyclohexa-2,5-diene-1,4-dione include:
2,5-Dichloro-1,4-benzoquinone: This compound also contains chloro groups and a quinone core but lacks the pentamethyldisilanyl group.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: This compound has different substituents on the quinone ring and exhibits different biological activities.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Another quinone derivative with distinct substituents that influence its chemical reactivity and biological properties.
The uniqueness of this compound lies in the presence of the pentamethyldisilanyl group, which imparts specific chemical and biological properties to the compound .
Propriétés
Numéro CAS |
515880-94-1 |
|---|---|
Formule moléculaire |
C11H17ClO2Si2 |
Poids moléculaire |
272.87 g/mol |
Nom IUPAC |
2-chloro-5-[dimethyl(trimethylsilyl)silyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H17ClO2Si2/c1-15(2,3)16(4,5)11-7-9(13)8(12)6-10(11)14/h6-7H,1-5H3 |
Clé InChI |
REWXYNHUPDKEGH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C)(C)C1=CC(=O)C(=CC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


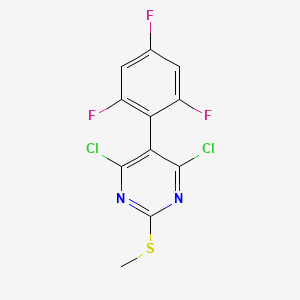

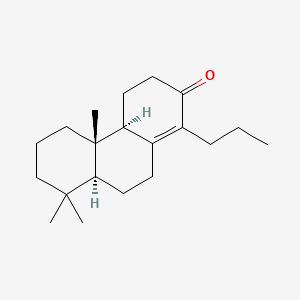
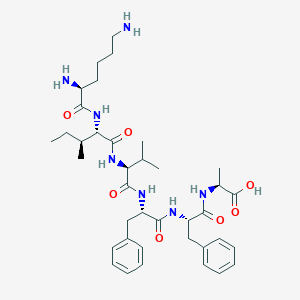
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
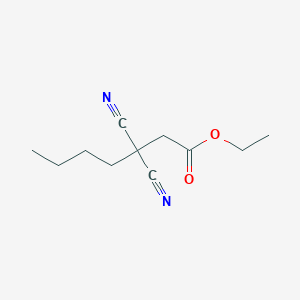
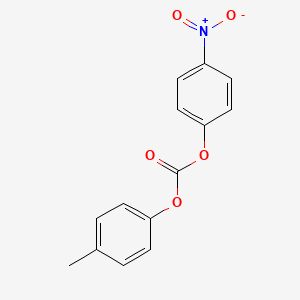
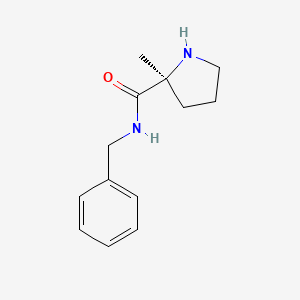

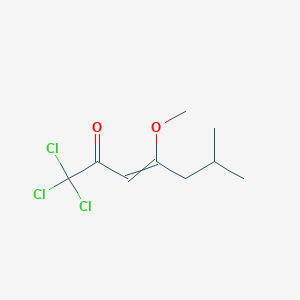
![N-{4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14246893.png)
